Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

説明

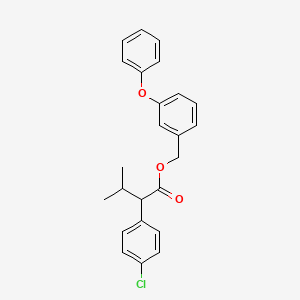

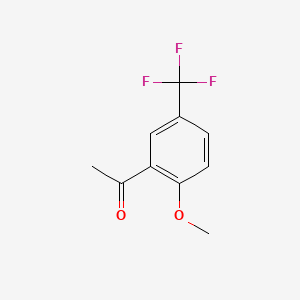

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a useful research compound. Its molecular formula is C24H23ClO3 and its molecular weight is 394.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Research on related compounds often focuses on synthesizing new materials with potential applications in materials science, agriculture, and environmental management. For example, studies on the synthesis of polybenzoxazines utilize phenolic compounds for enhancing reactivity, indicating the exploration of renewable resources for material science applications (Acerina Trejo-Machin et al., 2017). Similarly, the process intensification of immobilized lipase catalysis under microwave irradiation in synthesizing esters like MCPA esters, showcases advancements in herbicide formulation for environmental friendliness and efficiency (Somnath Shinde & G. Yadav, 2014).

Environmental Impact and Degradation

The degradation of herbicides such as 2,4-D, mecoprop, and dicamba using membrane bioreactor technology points to the necessity of efficient treatment methods for phenoxyacetic and benzoic acid herbicides in water sources. This technology demonstrates an effective means to address the persistence of these compounds in the environment, with significant reduction rates (Avik. J. Ghoshdastidar & A. Tong, 2013).

Antioxidant Activities

The exploration of lipophilic derivatives of polyphenols, such as phenethyl trifluoroacetate esters, for their antioxidant activity highlights the ongoing search for compounds with potential health benefits. These derivatives exhibit good antioxidant effects, which may have implications for pharmaceutical, food, and cosmetic applications, suggesting a broader utility of chemical compounds in enhancing human health and well-being (R. Bernini et al., 2018).

Microbial Metabolism

Research into the bioavailability of chlorogenic acid, a compound related in structure to benzeneacetic acid derivatives, underscores the significant role of gut microflora in metabolizing dietary polyphenols. This work reveals that the gut flora's transformation of these compounds into metabolites is a critical factor in determining their bioavailability and potential health effects, pointing to the importance of microbial metabolism in the pharmacokinetics of dietary compounds (M. Gonthier et al., 2003).

生化学分析

Biochemical Properties

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester plays a crucial role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and distribution in the body. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its therapeutic potential. At high doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity .

特性

IUPAC Name |

(3-phenoxyphenyl)methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c1-17(2)23(19-11-13-20(25)14-12-19)24(26)27-16-18-7-6-10-22(15-18)28-21-8-4-3-5-9-21/h3-15,17,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYGQHSOONVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058115 | |

| Record name | Valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51630-33-2 | |

| Record name | (3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51630-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)